Naphthaceno[2,1,12,11-opqra]naphthacene is a polycyclic aromatic hydrocarbon characterized by its complex structure, consisting of multiple fused aromatic rings. Its chemical formula is with a molecular weight of approximately 376.45 g/mol . This compound is part of a larger family of naphthacenes, which are known for their planar structure and significant electronic properties, making them interesting for various applications in materials science and organic electronics.
The synthesis of naphthaceno[2,1,12,11-opqra]naphthacene typically involves several methods:
Naphthaceno[2,1,12,11-opqra]naphthacene has potential applications in several fields:
Interaction studies involving naphthaceno[2,1,12,11-opqra]naphthacene primarily focus on its electronic interactions with other molecules. These interactions can influence its photophysical properties and reactivity. Research has shown that such compounds can form charge transfer complexes with electron acceptors and donors, which is crucial for their application in organic electronic devices.
Naphthaceno[2,1,12,11-opqra]naphthacene shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Naphthacene | Consists of 5 fused rings | Simpler structure than naphthaceno[2,... |
| Anthracene | Contains 3 fused benzene rings | Known for its solid-state fluorescence |
| Phenanthrene | Composed of 3 fused rings | Exhibits strong luminescence properties |
| Pyrene | Four fused benzene rings | Used in fluorescence spectroscopy |
Naphthaceno[2,1,12,11-opqra]naphthacene's unique arrangement of rings distinguishes it from these compounds by providing different electronic characteristics and reactivity patterns that are essential for specific applications in materials science and electronics.
Propargyl alcohols have emerged as versatile precursors for constructing fused PAHs due to their ability to undergo controlled cyclization under acidic conditions. A seminal approach involves the Brønsted acid-mediated cyclization of propargyl-functionalized phenanthrene derivatives, as demonstrated in the synthesis of oxonium-embedded PAHs [2].
The choice of leaving groups significantly impacts cyclization efficiency. Trifluoromethanesulfonyl (Tf) groups are preferred over traditional halides due to their superior leaving ability and stability under acidic conditions. For example, esterification of 1,8-diformyl-2,7-dihydroxyphenanthrene with trifluoromethanesulfonyl chloride yields activated intermediates that facilitate subsequent Sonogashira cross-coupling and cyclization steps [2]. Suboptimal leaving groups like BF4− result in incomplete cyclization due to poor solubility and intermediate instability [2].
Nonpolar solvents such as dichloromethane (CH2Cl2) and chloroform (CHCl3) enable high-yield cyclizations by stabilizing cationic intermediates while minimizing side reactions. Oxygen-free environments are critical to prevent oxidation of propargyl intermediates, which can lead to undesired byproducts like fulvene derivatives [3]. Reactions conducted under nitrogen atmosphere at 45–65°C achieve >85% yields for naphthaceno-fused products [2].
Cata-annulation strategies, which involve sequential ring formation at peripheral positions, offer superior regioselectivity for naphthaceno[2,1,12,11-opqra]naphthacene synthesis. This method leverages intramolecular Friedel-Crafts acylation to construct angularly fused rings, as seen in modified Haworth syntheses [1]. In contrast, linear fusion approaches, such as photocyclization of stilbazole derivatives, often produce mixtures of regioisomers due to competing reaction pathways [1] [4].
| Parameter | Cata-Annulation | Linear Fusion |
|---|---|---|
| Regioselectivity | High (≥90%) | Moderate (60–70%) |
| Typical Yield | 75–88% [2] [4] | 45–65% [1] |
| Scalability | Gram-scale feasible | Limited to <500 mg |
Electrochemical oxidation methods, while effective for planarizing tetrathiafulvalene-extended precursors, require stringent potential control to avoid over-oxidation [5].
The synthesis of naphthaceno[2,1,12,11-opqra]naphthacene faces three primary scalability hurdles:
Notably, the three-step synthesis of corannulene—a smaller geodesic PAH—achieved gram-scale production through flash vacuum pyrolysis (FVP), but analogous methods for naphthaceno-fused systems remain underdeveloped due to thermal decomposition risks above 300°C [1] [3].
Naphthaceno[2,1,12,11-opqra]naphthacene represents a complex polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₆ and a molecular weight of 376.448 g/mol [1] [2]. This compound exhibits unique electronic properties that arise from its angular fusion pattern and extended π-conjugated system [3]. The electronic structure characterization of this molecule requires comprehensive quantum chemical analysis to understand its aromatic properties, biradical character, and energy gap modulation mechanisms.
Table 1: Electronic Properties of Naphthaceno[2,1,12,11-opqra]naphthacene
| Property | Value | Reference/Method |
|---|---|---|
| Molecular Formula | C₃₀H₁₆ | NIST WebBook |
| Molecular Weight (g/mol) | 376.448 | PubChem |
| CAS Registry Number | 188-42-1 | NIST WebBook |
| IUPAC Standard InChIKey | AHVOGQHPOOFLNU-UHFFFAOYSA-N | NIST WebBook |
| Ionization Energy (eV) - Ref 1 | 6.58 | CTS Method (Briegleb, 1964) |
| Ionization Energy (eV) - Ref 2 | 6.19 | CTS Method (Matsen, 1956) |
| Calculated HOMO-LUMO Gap (eV) | Estimated 1.8-2.5 | DFT Estimation |
| Number of π-electrons | 46 | Molecular Structure |
| Number of Aromatic Rings | 8 | Structural Analysis |
| Planarity | Planar | Structural Analysis |
| Symmetry Point Group | D₂ₕ (expected) | Symmetry Analysis |
The ionization energy values of 6.58 eV and 6.19 eV determined through charge transfer spectroscopy methods provide experimental benchmarks for understanding the electronic properties of this system [1]. These values indicate moderate electron-donating capability compared to smaller polycyclic aromatic hydrocarbons [4].
The Clar aromatic sextet rule, formulated by Erich Clar in 1972, provides a fundamental framework for understanding the aromatic character of polycyclic aromatic hydrocarbons through the identification of benzene-like moieties within the molecular structure [5] [6]. In angularly fused systems such as Naphthaceno[2,1,12,11-opqra]naphthacene, the distribution of aromatic sextets becomes particularly complex due to the non-linear arrangement of the constituent rings [7].
The Clar sextet rule states that the resonance structure with the largest number of disjoint aromatic π-sextets is the most important for characterizing the properties of polycyclic aromatic hydrocarbons [6] [8]. For angularly fused systems, this principle must account for the geometric constraints imposed by the angular fusion pattern, which can limit the number of achievable aromatic sextets compared to linear or compact arrangements [9].
Table 2: Clar Sextet Distribution Analysis in Polycyclic Aromatic Hydrocarbons
| Aromatic System | Number of Rings | Maximum Clar Sextets | Aromatic Sextet Efficiency | Predicted Stability |
|---|---|---|---|---|
| Benzene | 1 | 1 | 100% | High |
| Naphthalene | 2 | 1 | 50% | Moderate |
| Anthracene | 3 | 1 | 33% | Low |
| Phenanthrene | 3 | 2 | 67% | High |
| Pyrene | 4 | 2 | 50% | Moderate |
| Coronene | 7 | 6 | 86% | Very High |
| Naphthaceno[2,1,12,11-opqra]naphthacene | 8 | Estimated 4-5 | Estimated 50-63% | Moderate-High |
In angularly fused systems, the aromatic sextet distribution is influenced by the topological arrangement of the rings and the presence of junction carbons that participate in multiple ring systems [7] [9]. The molecular electrostatic potential topography provides experimental validation of Clar's aromatic sextet theory, demonstrating that rings with higher aromatic character exhibit more negative electrostatic potential values [9].
For Naphthaceno[2,1,12,11-opqra]naphthacene, the angular fusion pattern creates a complex aromatic system where the maximum number of achievable Clar sextets is estimated to be 4-5 based on structural analysis [7]. This represents an aromatic sextet efficiency of approximately 50-63%, which is consistent with other angularly fused polycyclic aromatic hydrocarbons of similar complexity [6] [9].
The distribution of aromatic sextets in this compound is expected to be non-uniform, with certain regions of the molecule exhibiting higher local aromaticity than others [6] [7]. This heterogeneous aromatic character influences the chemical reactivity and stability of different positions within the molecular framework [6] [8].
Biradical character in polycyclic aromatic hydrocarbons emerges when the energy gain from aromatic stabilization compensates for the energy cost of unpaired electrons [10] [11]. In angularly fused systems like Naphthaceno[2,1,12,11-opqra]naphthacene, the biradical character is stabilized through specific mechanisms that involve the interplay between aromatic sextet formation and electronic correlation effects [12] [13].
The fundamental stabilization mechanism involves the gain of additional aromatic sextet rings in the biradical form compared to the closed-shell form [13] [14]. This aromatic stabilization can overcome the energy penalty associated with breaking sp²-sp² double bonds, leading to the emergence of significant biradical character in the ground state [10] [14].
Table 3: Biradical Character and Stability in Polycyclic Aromatic Systems
| Compound Type | Biradical Character (%) | Singlet-Triplet Gap (eV) | Stability |
|---|---|---|---|
| Closed-shell PAHs (Benzene) | 0 | 4.7-5.2 | Very High |
| Acenes (Naphthalene) | 0-5 | 3.8-4.2 | Very High |
| Acenes (Anthracene) | 5-15 | 2.8-3.2 | High |
| Acenes (Tetracene) | 15-30 | 1.8-2.2 | Moderate |
| Acenes (Pentacene) | 30-50 | 1.0-1.4 | Low |
| Angular Fused Systems | Variable (5-40) | 1.5-3.5 | Variable |
| Naphthaceno[2,1,12,11-opqra]naphthacene | Estimated 10-25 | Estimated 1.8-2.5 | Moderate |
In Naphthaceno[2,1,12,11-opqra]naphthacene, the biradical character is estimated to be in the range of 10-25% based on structural analogy with related angularly fused systems [12] [14]. This moderate biradical character arises from the balance between aromatic stabilization and the tendency toward electron pairing [11] [12].
The stabilization mechanisms include the localization of aromatic sextets in specific regions of the molecule, which allows for the accommodation of unpaired electrons in areas with reduced aromatic character [13] [14]. The angular fusion pattern creates regions of varying electron density and aromatic character, providing suitable sites for biradical localization [12] [15].
Nitrogen substitution studies on related systems have demonstrated that strategic heteroatom placement can modulate biradical character while maintaining chemical stability [12]. The positioning of substituents or heteroatoms in regions with pronounced Lowest Unoccupied Molecular Orbital coefficients can stabilize the biradical state through electronic delocalization effects [12] [14].
The singlet-triplet energy gap represents a critical parameter that determines the biradical character and electronic properties of polycyclic aromatic hydrocarbons [16] [17]. In Naphthaceno[2,1,12,11-opqra]naphthacene, structural design principles can be applied to modulate this energy gap and control the electronic behavior of the system [18] [19].
The singlet-triplet energy gap in polycyclic aromatic hydrocarbons is governed by several factors including molecular size, topology, symmetry, and electronic correlation effects [17] [18]. For angular fused systems, the relationship between structure and energy gap is particularly complex due to the non-linear arrangement of aromatic rings [17] [20].
Table 4: Singlet-Triplet Energy Gap Modulation Strategies
| Design Strategy | Effect on S-T Gap | Effect on Biradical Character | Applicability to Target Compound |
|---|---|---|---|
| Linear Extension (Acenes) | Strong Decrease | Strong Increase | Not Applicable |
| Angular Fusion | Moderate Decrease | Moderate Increase | Directly Relevant |
| Heteroatom Substitution | Variable | Variable | Potentially Relevant |
| Substituent Effects (Electron-donating) | Moderate Decrease | Increase | Relevant for Derivatives |
| Substituent Effects (Electron-withdrawing) | Increase | Decrease | Relevant for Derivatives |
| Ring Size Variation | Variable | Variable | Not Applicable |
| Structural Distortion | Usually Increase | Usually Decrease | Limited Relevance |
The estimated singlet-triplet energy gap for Naphthaceno[2,1,12,11-opqra]naphthacene is 1.8-2.5 eV, which places it in the range typical for moderately-sized polycyclic aromatic hydrocarbons with significant biradical character [16] [17]. This energy gap is influenced by the angular fusion pattern, which creates a balance between aromatic stabilization and electronic correlation effects [18] [20].
Structural design strategies for modulating the singlet-triplet energy gap include the strategic placement of aromatic sextets to maximize stabilization in the triplet state [19] [20]. The incorporation of electron-donating substituents at positions with high Lowest Unoccupied Molecular Orbital coefficients can decrease the energy gap by stabilizing the triplet state relative to the singlet state [19] [21].
Silicon substitution has been demonstrated to be particularly effective in modulating singlet-triplet energy gaps by creating Hückel aromatic subunits in the triplet state [20]. This approach exploits the larger orbital size of silicon atoms to accommodate unpaired electrons while maintaining aromatic character in the remaining carbon framework [20] [22].